(4E)-N-(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide
CAS No.:
Cat. No.: VC20213678
Molecular Formula: C25H33N3O5
Molecular Weight: 455.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H33N3O5 |
|---|---|
| Molecular Weight | 455.5 g/mol |
| IUPAC Name | (E)-N-(3,5-dimethyl-1-propylpyrazol-4-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide |
| Standard InChI | InChI=1S/C25H33N3O5/c1-7-12-28-17(5)22(16(4)27-28)26-20(29)11-9-14(2)8-10-18-23(30)21-19(13-33-25(21)31)15(3)24(18)32-6/h8,30H,7,9-13H2,1-6H3,(H,26,29)/b14-8+ |
| Standard InChI Key | MLVPDWOFGJZWIT-RIYZIHGNSA-N |
| Isomeric SMILES | CCCN1C(=C(C(=N1)C)NC(=O)CC/C(=C/CC2=C(C(=C3COC(=O)C3=C2O)C)OC)/C)C |
| Canonical SMILES | CCCN1C(=C(C(=N1)C)NC(=O)CCC(=CCC2=C(C(=C3COC(=O)C3=C2O)C)OC)C)C |
Introduction
The compound (4E)-N-(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide is a complex organic molecule featuring a pyrazole moiety and a benzofuran derivative. This combination of structural components suggests potential biological activities, as both pyrazole and benzofuran derivatives are known for their pharmacological properties, including anti-inflammatory and antitumor effects.
Structural Features
-
Pyrazole Moiety: The pyrazole ring is a common motif in pharmaceuticals due to its ability to participate in various biological interactions. Compounds containing pyrazole rings often exhibit antioxidant and anti-inflammatory activities.
-
Benzofuran Derivative: Benzofurans are known for their antitumor properties and are frequently studied in cancer research. The presence of hydroxy, methoxy, and oxo groups enhances the compound's reactivity and potential biological activity.
-
Functional Groups: The compound includes multiple functional groups such as amide, hydroxy, and methoxy, which contribute to its chemical reactivity and biological interactions.
Synthesis and Potential Applications
The synthesis of this compound can be approached through various methods, leveraging the reactivity of its functional groups. Potential applications include therapeutic areas where pyrazole and benzofuran derivatives have shown promise, such as inflammation and cancer treatment.
Biological Activity and Research Findings
While specific research on this compound is limited, related compounds with similar structural features have demonstrated promising biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3,5-Dimethylpyrazole | Contains a pyrazole ring | Antioxidant, anti-inflammatory |
| Benzofuran derivatives | Contains a benzofuran core | Antitumor activity |
| 4-Hydroxycoumarin | Hydroxy group on a coumarin structure | Anticoagulant properties |
These findings suggest that (4E)-N-(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide may exhibit enhanced selectivity and potency in therapeutic applications due to its complex structure.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for determining its potential therapeutic applications. Interaction studies would involve examining its binding affinity to various biological targets and assessing its pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume